1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]piperidine
Description
1-[1-(4-Fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]piperidine is a heterocyclic compound featuring a pyrazole core substituted with a 4-fluorophenyl group at the 1-position and a methoxy group at the 4-position. The pyrazole ring is further functionalized with a piperidine moiety via a carbonyl linker at the 3-position. This structural motif is common in medicinal chemistry due to the pyrazole ring’s ability to engage in hydrogen bonding and π-π interactions, while the fluorophenyl group enhances lipophilicity and metabolic stability . The compound’s synthesis typically involves condensation reactions between appropriately substituted pyrazole carboxylic acids and piperidine derivatives, followed by crystallization for structural characterization .
The presence of the 4-fluorophenyl group is critical for bioactivity, as fluorination often improves binding affinity and pharmacokinetic properties. The carbonyl-linked piperidine moiety introduces conformational rigidity, which can influence receptor binding kinetics and selectivity .
Properties
IUPAC Name |
[1-(4-fluorophenyl)-4-methoxypyrazol-3-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c1-22-14-11-20(13-7-5-12(17)6-8-13)18-15(14)16(21)19-9-3-2-4-10-19/h5-8,11H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSWMNHTAHQFIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1C(=O)N2CCCCC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Features and Key Differences
Physicochemical and Crystallographic Properties
- Solubility : The methoxy group in the target compound improves aqueous solubility compared to chlorophenyl analogs, which are more lipophilic .
- Crystal Packing : Fluorophenyl groups often participate in C–H···F hydrogen bonds, stabilizing crystal structures. For example, in the target compound’s analogs, fluorophenyl groups adopt perpendicular orientations to optimize packing .
- Planarity : Pyrazole rings in fluorophenyl derivatives are generally planar, but substituents like chlorophenyl or cyclohexyl introduce torsional strain, reducing planarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
